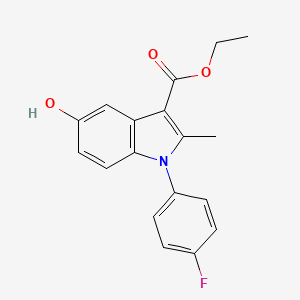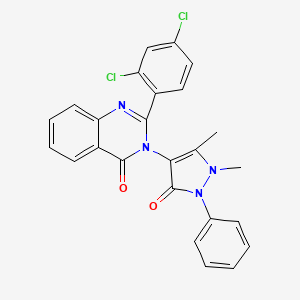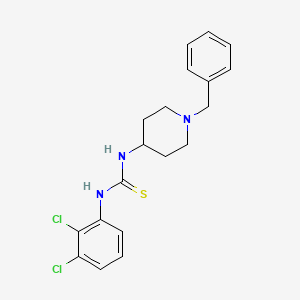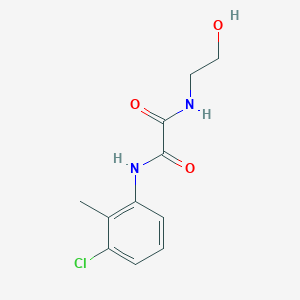![molecular formula C20H22N2O3 B4686348 N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide
描述
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. BFA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of various compounds with different properties.
作用机制
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide exerts its effects by binding to the ARF exchange factor (GEF), which is responsible for activating ARF. This binding prevents the activation of ARF, leading to the inhibition of vesicle formation and transport. This compound also inhibits the function of ARF-dependent phospholipase D (PLD), which is involved in the generation of phosphatidic acid, a lipid messenger that regulates various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells. This effect is thought to be due to the disruption of the Golgi apparatus and the subsequent activation of the unfolded protein response (UPR), a cellular stress response pathway that leads to apoptosis. This compound has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy drugs.
实验室实验的优点和局限性
One of the major advantages of N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This allows researchers to study the function of the Golgi apparatus and its role in cellular processes. However, this compound has some limitations, including its cytotoxicity and its potential to affect other cellular processes, such as the UPR. Therefore, caution should be taken when using this compound in experiments, and appropriate controls should be included.
未来方向
There are several future directions for research on N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide. One area of research is the development of novel derivatives of this compound with improved properties, such as reduced cytotoxicity and increased specificity for the Golgi apparatus. Another area of research is the identification of new cellular targets of this compound and the elucidation of their roles in cellular processes. Finally, the potential therapeutic applications of this compound in cancer treatment and other diseases should be further explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to selectively disrupt the Golgi apparatus makes it a valuable tool for studying cellular processes. However, caution should be taken when using this compound in experiments, and appropriate controls should be included. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
科学研究应用
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a probe for studying intracellular transport and membrane trafficking. This compound has been shown to disrupt the Golgi apparatus, a cellular organelle responsible for protein modification and sorting, by inhibiting the function of ADP-ribosylation factor (ARF), a small GTPase that regulates vesicle transport. This disruption of the Golgi apparatus leads to the redistribution of Golgi enzymes and membrane proteins to the endoplasmic reticulum (ER), resulting in the inhibition of protein transport from the ER to the Golgi.
属性
IUPAC Name |
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-13-21-20(24)18(15-16-8-5-4-6-9-16)22-19(23)12-11-17-10-7-14-25-17/h4-12,14-15H,2-3,13H2,1H3,(H,21,24)(H,22,23)/b12-11+,18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJRVQJGIMUKD-YIKZKUGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-chlorobenzamide](/img/structure/B4686315.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4686316.png)

![N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4686343.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-methyl-1-propanamine](/img/structure/B4686356.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)
